molecular formula C17H20N6O2S B2636500 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-phenylethane-1-sulfonamide CAS No. 2309597-64-4

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-phenylethane-1-sulfonamide

Cat. No. B2636500
CAS RN: 2309597-64-4
M. Wt: 372.45
InChI Key: UZTJOWLMBJPRAN-UHFFFAOYSA-N
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Description

The compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-phenylethane-1-sulfonamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, has been studied .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been performed using X-ray crystallography . The differences in thermal stabilities were further investigated by determining the lowest bond dissociation energies (BDE) where a positive correlation between the stability of the molecules and the lowest BDE values is observed .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been analyzed using IR spectrum, 1H NMR spectrum, and 13C NMR spectrum . The structure–activity relationship of triazolo [4,3- a ]pyrazine derivatives was preliminarily analyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques . The synthesized bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .

Scientific Research Applications

Anticancer Activity

This compound has shown promise as an anticancer agent. Specifically, the derivative “9a” exhibited significant activity against various human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer. Its broad-spectrum effectiveness makes it a potential lead for further investigation .

Antimicrobial Activity

The same compound also demonstrated potent antimicrobial properties, particularly against Pseudomonas aeruginosa. Compounds “10a” and “16” were even more active than ampicillin against this bacterium, while compounds “9a,” “9b,” “10b,” “13,” and “14” showed comparable efficacy. Notably, compound “9a” exhibited dual activity as both an anticancer and antimicrobial agent .

Other Biological Applications

Heterobicyclic nitrogen systems containing 1,2,4-triazines have been explored for various biological activities. For instance, fused 1,2,4-triazines have been associated with anti-epileptic, anti-tumor, and antidepressant properties. These findings highlight the compound’s potential in diverse therapeutic contexts .

Energetic Materials

Interestingly, some derivatives of this compound exhibit good thermal stability and insensitivity, making them suitable candidates for use as energetic materials .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. Compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance . All of the energetic salts are insensitive to both impact and friction stimuli, with impact sensitivity over 15 J and friction sensitivity up to 360 N (except 2) .

Future Directions

The future directions of research on similar compounds involve the design of next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group(s) . A two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo has been proposed .

properties

IUPAC Name

N-methyl-2-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-21(26(24,25)10-9-14-5-3-2-4-6-14)15-11-22(12-15)17-8-7-16-19-18-13-23(16)20-17/h2-8,13,15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTJOWLMBJPRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-phenylethane-1-sulfonamide

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